![molecular formula C22H18ClN3O3S B14914083 N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan is a complex organic compound that combines the structural features of thiazole and tryptophan. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while tryptophan is an essential amino acid with an indole ring. The combination of these two moieties results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Tryptophan: The final step involves coupling the acetylated thiazole derivative with tryptophan using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the chlorophenyl group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole and chlorophenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It may be incorporated into polymers and materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and imaging purposes.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Agents: It may have therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
The mechanism of action of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, while the tryptophan moiety can bind to receptors or transporters. The compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by binding to the receptor’s ligand-binding domain.
類似化合物との比較
Similar Compounds
(2-(2-(4-chlorophenyl)thiazol-4-yl)acetyl)tryptophan: Similar structure with a different position of the chlorine atom.
(2-(2-(3-bromophenyl)thiazol-4-yl)acetyl)tryptophan: Bromine substituent instead of chlorine.
(2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)phenylalanine: Phenylalanine instead of tryptophan.
Uniqueness
Structural Features: The combination of a chlorophenyl group, thiazole ring, and tryptophan moiety is unique and contributes to the compound’s distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of (2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl)tryptophan, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H18ClN3O3S |
|---|---|
分子量 |
439.9 g/mol |
IUPAC名 |
2-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H18ClN3O3S/c23-15-5-3-4-13(8-15)21-25-16(12-30-21)10-20(27)26-19(22(28)29)9-14-11-24-18-7-2-1-6-17(14)18/h1-8,11-12,19,24H,9-10H2,(H,26,27)(H,28,29) |
InChIキー |
DOUZACXADCXVSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



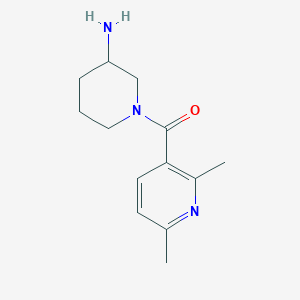
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)

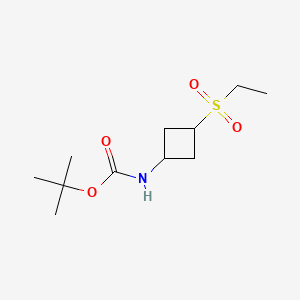

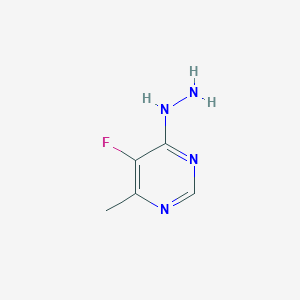
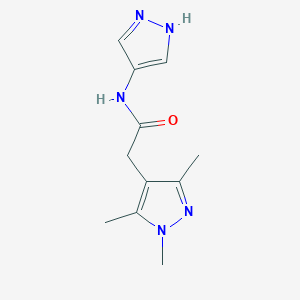
![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
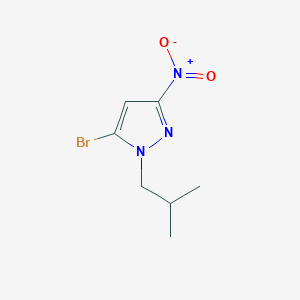
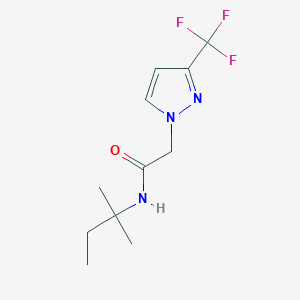
![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)

![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
